2-chloro-3-(propan-2-yloxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
2-Chloro-3-(propan-2-yloxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is a synthetic organic compound that belongs to the class of chromen derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-(propan-2-yloxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one typically involves the reaction of a chromen derivative with a chlorinating agent and an alkylating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like Lewis acids to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, which are then further reacted to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(propan-2-yloxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield dechlorinated or deoxygenated products.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized chromen derivatives .
Scientific Research Applications
2-Chloro-3-(propan-2-yloxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-3-(propan-2-yloxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-(propan-2-yloxy)-7,8,9,10-tetrahydrobenzo[c]chromen-6-one: A structurally similar compound with slight variations in the chromen ring.
2-Chloro-3-(propan-2-yloxy)-6H-chromen-6-one: Another related compound with differences in the degree of saturation in the chromen ring.
Uniqueness
2-Chloro-3-(propan-2-yloxy)-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H17ClO3 |
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Molecular Weight |
292.75 g/mol |
IUPAC Name |
2-chloro-3-propan-2-yloxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C16H17ClO3/c1-9(2)19-15-8-14-12(7-13(15)17)10-5-3-4-6-11(10)16(18)20-14/h7-9H,3-6H2,1-2H3 |
InChI Key |
LGJCMWPCKHUKOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=C2C3=C(CCCC3)C(=O)OC2=C1)Cl |
Origin of Product |
United States |
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